![molecular formula C18H15F3N4O2 B2690185 4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide CAS No. 320421-89-4](/img/structure/B2690185.png)
4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzohydrazide and 2-(trifluoromethyl)quinazoline-4-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Synthetic Route: The key step involves the condensation of 4-methoxybenzohydrazide with 2-(trifluoromethyl)quinazoline-4-amine to form the desired product. This reaction may require heating and stirring for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the quinazoline ring.
Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions, leading to the cleavage of the hydrazide bond and formation of corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
Antimicrobial Properties
One of the most significant applications of 4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide is its antimicrobial activity. Research has shown that derivatives of quinazolinone compounds exhibit substantial antibacterial properties against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds structurally similar to this hydrazide have demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activities. Studies involving related quinazolinone derivatives have reported significant efficacy in models of inflammation, suggesting that modifications like the introduction of trifluoromethyl groups can enhance their therapeutic potential against inflammatory diseases such as rheumatoid arthritis .
Case Studies
- Antimicrobial Screening : A study conducted on various quinazolinone derivatives, including those similar to this compound, demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance antimicrobial activity significantly .
- Anti-inflammatory Research : In vivo studies have highlighted the anti-inflammatory effects of quinazolinone derivatives at specific dosages. For example, certain derivatives exhibited an inhibition rate of edema ranging from 16.3% to 36.3% in animal models, showcasing their potential in treating inflammatory conditions .
Mécanisme D'action
The mechanism of action of 4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes or receptors by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biological processes, such as cell proliferation or signal transduction, ultimately resulting in the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
4-methoxy-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide can be compared with other quinazoline derivatives, such as:
Gefitinib: A well-known quinazoline derivative used as an anticancer agent, which inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another quinazoline-based anticancer drug that targets EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor that targets both EGFR and HER2, used in the treatment of breast cancer.
Activité Biologique
4-Methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide (CAS: 320421-89-4) is a synthetic compound belonging to the quinazoline derivatives, which are known for their diverse biological activities. This compound has drawn attention for its potential therapeutic applications, particularly in oncology and as enzyme inhibitors. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H15F3N4O2, with a molar mass of 376.33 g/mol. The structure includes a methoxy group, a trifluoromethyl group, and a quinazoline moiety, which contribute to its biological activity.
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. It interacts with molecular targets by binding to active sites, disrupting critical biological processes such as cell proliferation and signal transduction pathways. This mechanism is crucial for its potential applications in cancer therapy and other therapeutic areas.
Anticancer Properties
Several studies have evaluated the anticancer activity of quinazoline derivatives, including this compound. Research indicates that quinazoline compounds can inhibit the growth of various cancer cell lines through mechanisms such as:
- EGFR Inhibition : Compounds similar to this compound have shown significant inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. For instance, related compounds demonstrated IC50 values ranging from 0.009 to 0.026 µM against EGFR in A549 lung cancer cells .
- Cytotoxicity : In vitro studies have reported that derivatives exhibit cytotoxic effects against various tumor cell lines, including prostate (PC3), breast (MCF7), and colon cancer cells, with IC50 values indicating potent activity .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes involved in cancer progression:
- VEGFR Inhibition : Similar quinazoline derivatives have been identified as VEGFR inhibitors, which play a critical role in angiogenesis. Significant reductions in VEGFR activity were observed in treated cancer cells .
Case Studies
- In vitro Antiproliferative Assays : A study evaluated the antiproliferative effects of several quinazoline derivatives on different cancer cell lines. The results indicated that certain derivatives had high potency against PC3 cells with IC50 values significantly lower than standard chemotherapeutics .
- Mechanistic Studies : Molecular docking studies conducted on related compounds revealed strong binding affinities to EGFR and VEGFR, providing insights into their mechanisms of action and supporting their potential as therapeutic agents .
Data Summary
Propriétés
IUPAC Name |
4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25(24-16(26)11-7-9-12(27-2)10-8-11)15-13-5-3-4-6-14(13)22-17(23-15)18(19,20)21/h3-10H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLPZQEPKDPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.